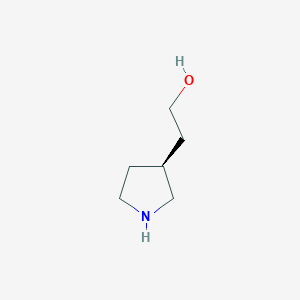

(S)-2-(Pyrrolidin-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-pyrrolidin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRLLPCWCPIQPL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of (S)-2-(Pyrrolidin-3-yl)ethanol: A Technical Guide

Introduction

(S)-2-(Pyrrolidin-3-yl)ethanol is a chiral heterocyclic compound of significant interest in pharmaceutical research and development. Its structure, featuring a pyrrolidine ring and an ethanol moiety, makes it a valuable chiral building block in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[1][2] The precise elucidation of its molecular structure is paramount for ensuring the quality, efficacy, and safety of the final drug products.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-2-(Pyrrolidin-3-yl)ethanol. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and the analysis of analogous compounds. Furthermore, detailed, field-proven experimental protocols for acquiring such data are provided to guide researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-2-(Pyrrolidin-3-yl)ethanol, both ¹H and ¹³C NMR will provide critical information regarding the carbon-hydrogen framework.

Predicted ¹H NMR Data

The proton NMR spectrum will reveal the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. Due to the chirality of the molecule, the protons on the pyrrolidine ring are expected to be diastereotopic and thus exhibit complex splitting patterns.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.65 | t, J ≈ 6.5 Hz | 2H | -CH₂-OH |

| ~3.2 - 2.8 | m | 3H | H-3, H-5α, H-5β |

| ~2.7 - 2.5 | m | 2H | H-2α, H-2β |

| ~2.3 | br s | 2H | -NH, -OH |

| ~2.1 - 1.9 | m | 1H | H-4α |

| ~1.8 - 1.6 | m | 2H | -CH₂-CH₂-OH |

| ~1.6 - 1.4 | m | 1H | H-4β |

Note: The assignments for the pyrrolidine ring protons (H-2, H-4, H-5) are approximate and will likely require 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~61.0 | -CH₂-OH |

| ~54.0 | C-5 |

| ~46.5 | C-2 |

| ~40.0 | C-3 |

| ~35.5 | -CH₂-CH₂-OH |

| ~30.0 | C-4 |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of (S)-2-(Pyrrolidin-3-yl)ethanol.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (S)-2-(Pyrrolidin-3-yl)ethanol.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).

-

Typical parameters: 16 scans, 1-second relaxation delay, 90° pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz).

-

Typical parameters: 1024 scans, 2-second relaxation delay, 30° pulse angle.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) using appropriate software.

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[3]

-

Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.

-

Caption: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-2-(Pyrrolidin-3-yl)ethanol will be characterized by absorption bands corresponding to O-H, N-H, and C-H stretching and bending vibrations.

Predicted IR Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 - 3200 | Broad, Strong | O-H and N-H stretching (hydrogen-bonded) |

| 2960 - 2850 | Medium-Strong | C-H stretching (aliphatic) |

| 1470 - 1440 | Medium | C-H bending (CH₂) |

| 1150 - 1050 | Strong | C-O stretching (primary alcohol) |

| ~1100 | Medium | C-N stretching |

Note: The broadness of the O-H and N-H bands is due to hydrogen bonding.[4]

Experimental Protocol for IR Data Acquisition

The following protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is common for liquid or solid samples.

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of liquid (S)-2-(Pyrrolidin-3-yl)ethanol or a small amount of the solid onto the center of the ATR crystal.

-

If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

-

-

Spectrum Collection:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Label the major absorption peaks in the spectrum.

-

Correlate the observed absorption bands with known functional group frequencies to confirm the molecular structure.

-

Caption: Experimental workflow for FT-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern can offer additional structural insights.

Predicted Mass Spectrometry Data

For (S)-2-(Pyrrolidin-3-yl)ethanol (C₆H₁₃NO), the following data are expected.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 116.1070 |

| [M+Na]⁺ | 138.0889 |

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Predicted Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺) at m/z = 115 may be observed. Common fragmentation pathways would include:

-

Loss of the ethanol side chain: leading to a fragment at m/z = 70.

-

Alpha-cleavage adjacent to the nitrogen: resulting in fragments from the cleavage of the C2-C3 or C5-N bonds.

-

Loss of a hydroxyl group or water: from the ethanol moiety.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general protocol for obtaining HRMS data using Electrospray Ionization (ESI).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the ion of interest.

-

-

Data Analysis:

-

Determine the accurate mass of the protonated molecule [M+H]⁺.

-

Use the accurate mass to calculate the elemental formula and confirm that it matches C₆H₁₃NO.

-

If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to further confirm the structure.

-

Caption: Experimental workflow for HRMS data acquisition.

Conclusion

The comprehensive spectroscopic analysis of (S)-2-(Pyrrolidin-3-yl)ethanol, employing a combination of NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation. This guide provides a robust framework of predicted data and detailed experimental protocols to assist researchers and drug development professionals in the characterization of this important chiral building block. The application of these methodologies will ensure the integrity and quality of the compound, which is a critical aspect of modern pharmaceutical science.

References

-

Royal Society of Chemistry. "Supporting Information General All 1H NMR, 13C NMR spectra." Available at: [Link].

-

MDPI. "A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex." Available at: [Link].

-

Royal Society of Chemistry. "Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes." Available at: [Link].

-

MySkinRecipes. "(S)-2-(Pyrrolidin-3-yl)ethanol hydrochloride." Available at: [Link].

-

MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Available at: [Link].

-

PubChem - NIH. "2-Pyrrolidineethanol | C6H13NO | CID 86873." Available at: [Link].

-

MDPI. "Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2." Available at: [Link].

-

PubChem - NIH. "1-Pyrrolidineethanol | C6H13NO | CID 76288." Available at: [Link].

-

MDPI. "Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives." Available at: [Link].

-

DrugBank. "2-pyrolidin-1-yl-ethanol | Drug Information, Uses, Side Effects, Chemistry." Available at: [Link].

-

ResearchGate. "(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet." Available at: [Link].

-

National Institute of Standards and Technology. "2-Pyrrolidinone - the NIST WebBook." Available at: [Link].

-

National Institute of Standards and Technology. "Pyrrolidine - the NIST WebBook." Available at: [Link].

Sources

1H NMR spectrum of (S)-2-(Pyrrolidin-3-yl)ethanol

An In-Depth Technical Guide to the ¹H NMR Spectrum of (S)-2-(Pyrrolidin-3-yl)ethanol

Executive Summary

(S)-2-(Pyrrolidin-3-yl)ethanol is a valuable chiral building block in medicinal chemistry and drug development. Its precise structure, including its stereochemistry, dictates its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for such molecules. This technical guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of (S)-2-(Pyrrolidin-3-yl)ethanol. By dissecting the theoretical underpinnings of chemical shifts, spin-spin coupling, and the effects of chirality, this document serves as an expert resource for researchers, scientists, and drug development professionals. It offers a predictive framework for spectral interpretation, a validated experimental protocol for data acquisition, and a logical strategy for complete structural verification.

Introduction: The Role of NMR in Chiral Drug Scaffolds

The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. When functionalized, as in (S)-2-(Pyrrolidin-3-yl)ethanol, it presents a chiral center that is often critical for molecular recognition and pharmacological effect. Unambiguous characterization of the molecule's three-dimensional structure is therefore not merely an academic exercise but a prerequisite for advancing a compound through the development pipeline.

¹H NMR spectroscopy is an exceptionally powerful tool for this purpose. It provides detailed information about the electronic environment of every proton in a molecule, their connectivity, and their spatial relationships. For a chiral molecule like (S)-2-(Pyrrolidin-3-yl)ethanol, the ¹H NMR spectrum reveals subtle but crucial details arising from its asymmetry, such as the magnetic non-equivalence of protons that might otherwise appear identical. This guide will deconstruct the anticipated ¹H NMR spectrum, providing the causal reasoning behind each predicted signal.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify all chemically distinct proton environments in the molecule. The presence of a single stereocenter at the C3 position has profound implications, rendering the molecule asymmetric.

A primary consequence of this chirality is the phenomenon of diastereotopicity . Protons on a methylene (CH₂) group adjacent to a chiral center are termed diastereotopic.[1] They reside in different chemical environments because they have a different spatial relationship to the substituents on the chiral center. Therefore, they are magnetically non-equivalent and are expected to have different chemical shifts (δ) and to show coupling to each other (geminal coupling). In (S)-2-(Pyrrolidin-3-yl)ethanol, the geminal protons on C2, C4, Cα, and Cβ are all diastereotopic pairs.

Predicted ¹H NMR Spectrum Analysis

The following sections provide a detailed prediction of the ¹H NMR spectrum, grounded in fundamental principles and supported by literature data for analogous structural motifs.

Chemical Shift (δ) Prediction

Chemical shifts are dictated by the local electronic environment of each proton. Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" nearby protons and shifting their resonance to a higher frequency (downfield).

-

Hβ (CH₂-O): The protons on the carbon directly attached to the hydroxyl group (Hβa, Hβb) are significantly deshielded by the electronegative oxygen. Their chemical shift is expected in the 3.4–4.5 ppm range.[2]

-

H2 and H5 (CH₂-N): The protons on the carbons adjacent to the pyrrolidine nitrogen (H2a, H2b, H5a, H5b) are deshielded due to the inductive effect of the nitrogen atom. They typically appear in the 2.5–3.5 ppm region. Due to the ring's asymmetry, these four protons are chemically distinct and will likely present as a complex, overlapping multiplet system.

-

Hα (Ring-CH₂): These protons are adjacent to the chiral center and the pyrrolidine ring. Their chemical shift will be influenced by both, placing them likely in the 1.6–2.0 ppm range.

-

H4 (Ring-CH₂): The C4 methylene protons (H4a, H4b) are furthest from the heteroatoms and are expected to be the most shielded (upfield) of the ring protons, appearing around 1.5–2.2 ppm .

-

H3 (CH): The single proton on the chiral center is attached to three other carbon atoms and is in a complex environment. Its signal is expected to be a multiplet, likely overlapping with other signals in the 2.0–2.8 ppm region.

-

NH and OH Protons: The chemical shifts of these labile protons are highly dependent on solvent, concentration, and temperature, and they often participate in hydrogen bonding.[2][3] The NH proton of the pyrrolidine and the OH proton of the alcohol are expected to appear as broad singlets. The OH proton typically resonates between 2.0–5.0 ppm , while the NH proton signal is often found between 1.5–4.0 ppm . These signals can be definitively identified by adding a few drops of deuterium oxide (D₂O) to the NMR tube; the NH and OH protons will exchange with deuterium, causing their signals to disappear from the spectrum.[2][4]

Spin-Spin Coupling (J) and Multiplicity

Spin-spin coupling provides information about the connectivity of protons. The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (n) according to the n+1 rule, although complex patterns arise when coupling constants are not equal.

-

Hβ (CH₂-O): These protons couple to the two Hα protons. Assuming free rotation, they would appear as a triplet (n=2, n+1=3).

-

Hα (Ring-CH₂): These diastereotopic protons couple to the two Hβ protons and the single H3 proton. This will result in a complex multiplet, potentially a doublet of triplets (dt) or a more intricate pattern if the coupling constants to Hβ and H3 are significantly different.

-

Pyrrolidine Ring Protons (H2, H3, H4, H5): The pyrrolidine ring is not planar but adopts a flexible, puckered "envelope" or "twist" conformation.[5][6] This conformational mobility, combined with the fixed stereocenter, results in a highly complex system of spin-spin couplings.

-

Geminal Coupling (²J): Diastereotopic protons on the same carbon (e.g., H2a and H2b) will split each other.

-

Vicinal Coupling (³J): Protons on adjacent carbons will couple. The magnitude of this coupling is dependent on the dihedral angle between the protons, as described by the Karplus relationship.[6] Vicinal coupling constants (³J) in five-membered rings are typically in the range of 6–8 Hz .[7]

-

Resulting Multiplicity: Due to these multiple coupling interactions, the signals for H2, H3, H4, and H5 are all expected to be complex, overlapping multiplets . Resolving these signals and assigning them definitively often requires 2D NMR techniques.

-

Predicted Data Summary

The predicted ¹H NMR data are summarized below. Note that chemical shifts are approximate and multiplicities for the ring system are simplified.

| Proton Label(s) | Integration | Predicted δ (ppm) | Predicted Multiplicity | Estimated Coupling Constants (J, Hz) |

| Hβ (a, b) | 2H | 3.5 – 3.8 | Triplet (t) | ³J(Hβ, Hα) ≈ 6-7 Hz |

| H2/H5 (a, b) | 4H | 2.7 – 3.4 | Multiplet (m) | Complex |

| H3 | 1H | 2.0 – 2.8 | Multiplet (m) | Complex |

| Hα (a, b) | 2H | 1.6 – 2.0 | Multiplet (m) | Complex |

| H4 (a, b) | 2H | 1.5 – 2.2 | Multiplet (m) | Complex |

| OH | 1H | 2.0 – 5.0 (variable) | Broad Singlet (br s) | None |

| NH | 1H | 1.5 – 4.0 (variable) | Broad Singlet (br s) | None |

Table 1: Summary of Predicted ¹H NMR Spectral Data for (S)-2-(Pyrrolidin-3-yl)ethanol.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol describes a self-validating system for acquiring a high-quality ¹H NMR spectrum. Trustworthiness is ensured through the use of a deuterated solvent and an internal standard.

4.1 Materials

-

(S)-2-(Pyrrolidin-3-yl)ethanol (5-10 mg)

-

Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)

-

Tetramethylsilane (TMS) as internal standard (if not already in solvent)

-

NMR tube (5 mm)

-

Pipettes

4.2 Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a small vial.

-

Internal Standard: Ensure the solvent contains an internal standard, typically 0.03% TMS, which provides the reference signal at 0.00 ppm.[4]

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Spectrometer Tuning: Tune and match the probe to the correct frequency for ¹H nuclei.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

-

D₂O Exchange (Optional but Recommended): After acquiring the initial spectrum, remove the tube, add 1-2 drops of D₂O, shake gently to mix, and re-acquire the spectrum. The disappearance of signals confirms their assignment as labile OH and NH protons.[2]

Data Interpretation and Structural Verification

A systematic approach is required to assign the signals in an experimental spectrum. The process cross-validates the predicted data with the acquired spectrum.

5.1 Logical Interpretation Flow

-

Identify Solvent and Standard: Locate the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the TMS signal at 0.00 ppm.

-

Identify Labile Protons: Compare spectra taken before and after the D₂O shake to identify the OH and NH signals.

-

Assign Clearest Signals: Start with the most distinct signals. The triplet around 3.6 ppm is a strong candidate for the Hβ protons.

-

Use Integration: Use the relative integration values to confirm the number of protons corresponding to each signal group (e.g., 2H for Hβ, 4H for the combined H2/H5 region).

-

Correlation Spectroscopy (2D NMR): For unambiguous assignment of the complex multiplets in the pyrrolidine ring, 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two signals indicates they are on adjacent carbons (or geminally coupled). This would be used to trace the connectivity from Hβ to Hα, then to H3, and around the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, confirming the H-C assignments.

-

Conclusion

The ¹H NMR spectrum of (S)-2-(Pyrrolidin-3-yl)ethanol is rich with structural information, but its interpretation requires a nuanced understanding of stereochemical effects. The chirality at C3 induces diastereotopicity, transforming seemingly simple methylene groups into complex spin systems. A predictive analysis based on established chemical shift ranges and coupling principles provides a robust framework for interpretation. Definitive assignment, particularly within the conformationally flexible pyrrolidine ring, is best achieved through a combination of 1D NMR, D₂O exchange experiments, and 2D correlation techniques like COSY and HSQC. This comprehensive approach ensures the accurate and reliable structural elucidation essential for advancing chiral molecules in drug discovery and development.

References

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of ethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360. Retrieved from [Link]

-

Cahoon, J. F., & Pines, A. (2008). On the configuration of five-membered rings: a spin-spin coupling constant approach. Angewandte Chemie International Edition, 47(48), 9284-9287. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 15). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Dorman, D. E., & Bovey, F. A. (1973). Relationship between proton-proton NMR coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. Journal of Organic Chemistry, 38(10), 1719-1722. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹³C NMR Analysis of (S)-2-(Pyrrolidin-3-yl)ethanol

Introduction: The Role of ¹³C NMR in Modern Drug Development

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of chiral molecules is a cornerstone of ensuring safety, efficacy, and intellectual property. (S)-2-(Pyrrolidin-3-yl)ethanol, a chiral building block featuring a pyrrolidine ring and a primary alcohol, represents a class of structures pivotal in the synthesis of novel therapeutic agents. Its stereochemistry and connectivity demand precise analytical characterization.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy serves as a powerful, non-destructive technique for this purpose. Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, standard proton-decoupled ¹³C NMR provides a simplified spectrum where each unique carbon atom typically corresponds to a single peak.[1][2] The chemical shift of each peak offers direct insight into the carbon's electronic environment, hybridization, and bonding, making it an indispensable tool for confirming molecular skeletons. This guide provides a detailed technical framework for the ¹³C NMR analysis of (S)-2-(Pyrrolidin-3-yl)ethanol, from theoretical prediction to practical acquisition and interpretation, tailored for professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Predicted ¹³C NMR Spectrum

A thorough analysis begins with a clear understanding of the molecule's structure and the anticipated spectral features. The carbon atoms are systematically numbered below for clarity in the subsequent discussion.

Caption: Molecular structure of (S)-2-(Pyrrolidin-3-yl)ethanol with carbon numbering.

Due to the chiral center at C3, all five carbon atoms in the pyrrolidine ring and the two carbons in the ethanol side chain are chemically non-equivalent. Therefore, a total of seven distinct signals are expected in the ¹³C NMR spectrum.

Theoretical Chemical Shift Prediction

The prediction of chemical shifts is grounded in the analysis of electron density around each carbon nucleus. Electronegative atoms, such as nitrogen and oxygen, withdraw electron density, "deshielding" the adjacent carbons and shifting their signals to a higher frequency (downfield).

-

Pyrrolidine Ring Carbons (C2, C5, C3, C4):

-

C2 and C5: These carbons are directly bonded to the nitrogen atom. In an unsubstituted pyrrolidine ring, these carbons are equivalent and typically resonate around 47 ppm.[3][4] The substitution at the C3 position breaks this symmetry. C2 and C5 are expected to be in a similar region but will appear as two distinct signals.

-

C4: This carbon is beta to the nitrogen and alpha to the substituted C3 carbon. In unsubstituted pyrrolidine, the C3/C4 carbons appear around 25 ppm.[3][4] We predict C4 will remain in this general upfield region, characteristic of a simple aliphatic carbon.

-

C3: As the site of substitution and the chiral center, the chemical environment of C3 is significantly altered. It is attached to three other carbons and a nitrogen (at the beta position), which will shift it downfield relative to C4. We anticipate its signal to appear in the 35-45 ppm range.

-

-

Ethanol Side-Chain Carbons (C1', C2'):

-

C2': This carbon is directly attached to the highly electronegative hydroxyl (-OH) group. This causes significant deshielding. For comparison, the hydroxyl-bearing carbon in ethanol resonates at approximately 58 ppm.[5] A similar chemical shift in the 60-68 ppm range is predicted for C2'.

-

C1': This carbon is alpha to the C3 of the ring and beta to the hydroxyl group. Its chemical shift will be influenced by both, placing it downfield from a typical alkane carbon but upfield from the C2' carbon. A predicted range is 35-45 ppm, potentially overlapping with the C3 signal.

-

Summary of Predicted Chemical Shifts

The following table summarizes the expected ¹³C NMR chemical shifts for (S)-2-(Pyrrolidin-3-yl)ethanol. Two-dimensional NMR techniques, such as HSQC and HMBC, would be required for definitive assignment of signals with close chemical shifts (e.g., C3 and C1').

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2' | -C H₂-OH | 60 - 68 | Directly bonded to electronegative oxygen.[5][6] |

| C2, C5 | N-C H₂- | 45 - 55 | Directly bonded to electronegative nitrogen.[3] |

| C3 | Ring C H, Chiral Center | 35 - 45 | Substituted ring carbon, β to nitrogen. |

| C1' | -C H₂-CH₂OH | 35 - 45 | β to hydroxyl group, adjacent to pyrrolidine ring. |

| C4 | Ring C H₂ | 25 - 35 | Aliphatic carbon, β to nitrogen and substitution site. |

Experimental Protocol for Data Acquisition

Achieving a high-quality, reproducible ¹³C NMR spectrum requires meticulous sample preparation and correctly set acquisition parameters. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make it significantly less sensitive than ¹H, necessitating higher sample concentrations or longer acquisition times.[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. bhu.ac.in [bhu.ac.in]

An In-Depth Technical Guide to the Mass Spectrometry of (S)-2-(Pyrrolidin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Pyrrolidin-3-yl)ethanol is a chiral molecule of significant interest in pharmaceutical development, often serving as a key building block in the synthesis of novel therapeutic agents. Its structure, featuring a pyrrolidine ring and a primary alcohol, presents unique analytical challenges and opportunities. Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quantification in complex matrices throughout the drug development lifecycle. This guide provides a comprehensive overview of the mass spectrometry of (S)-2-(Pyrrolidin-3-yl)ethanol, detailing experimental protocols, elucidating fragmentation pathways, and offering insights into method development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (S)-2-(Pyrrolidin-3-yl)ethanol is essential for developing robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| Monoisotopic Mass | 115.099714 u | |

| Nature | Polar, hydrophilic compound | [1][2] |

Electrospray Ionization and Expected Adducts

Given its polar nature and the presence of a basic secondary amine, positive-mode electrospray ionization (ESI) is the preferred method for the mass spectrometric analysis of (S)-2-(Pyrrolidin-3-yl)ethanol. In typical ESI conditions, the molecule is expected to readily protonate, forming the pseudomolecular ion [M+H]⁺.

| Ion Species | Calculated m/z |

| [M+H]⁺ | 116.1070 |

| [M+Na]⁺ | 138.0890 |

| [2M+H]⁺ | 231.2069 |

Experimental Workflow for LC-MS/MS Analysis

A robust and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is paramount for the reliable quantification and identification of (S)-2-(Pyrrolidin-3-yl)ethanol.

Detailed Experimental Protocols

Sample Preparation

For the analysis of (S)-2-(Pyrrolidin-3-yl)ethanol in biological matrices, a straightforward protein precipitation protocol is often sufficient.

-

To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and dilute it 1:1 with the initial mobile phase.

-

Inject the diluted sample into the LC-MS/MS system.

Liquid Chromatography

Due to the polar nature of the analyte, hydrophilic interaction liquid chromatography (HILIC) is a suitable approach for achieving good retention and separation from endogenous interferences.[1] Alternatively, reversed-phase chromatography with an ion-pairing agent can be employed.

-

Column: HILIC column (e.g., Amide or Silica-based)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 30 - 40°C

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion (MS1): m/z 116.1

-

Collision Gas: Argon

-

Collision Energy: Optimization is required, but a starting range of 10-30 eV is recommended.

-

Product Ions (MS2): Monitor for the characteristic fragment ions detailed in the following section.

Fragmentation Pathways and Mechanistic Insights

The fragmentation of protonated (S)-2-(Pyrrolidin-3-yl)ethanol ([M+H]⁺ at m/z 116.1) upon collision-induced dissociation (CID) is expected to be dominated by pathways involving the pyrrolidine ring and the ethanol substituent. The secondary amine in the pyrrolidine ring is the most likely site of protonation.

Pillar 1: Expertise & Experience - Causality Behind Fragmentation

The proposed fragmentation pathways are based on established principles of mass spectrometry and observations from structurally related compounds.

-

Loss of Water (m/z 98.1): The hydroxyl group of the ethanol moiety can be readily lost as a neutral water molecule, a common fragmentation pathway for alcohols.[3] This results in the formation of a stable cyclic iminium ion.

-

Ring Opening and Fragmentation (m/z 72.1): Protonation of the nitrogen can induce ring opening of the pyrrolidine. Subsequent cleavage can lead to the loss of the ethanol side chain as a neutral C₂H₄O molecule, resulting in a prominent fragment at m/z 72.1, corresponding to the protonated pyrrolidine ring. Studies on other pyrrolidine-containing compounds have shown that the loss of the pyrrolidine moiety is a dominant fragmentation pathway.[4][5][6]

-

Cleavage of the Ethanol Side Chain (m/z 85.1): Alpha-cleavage adjacent to the hydroxyl group can result in the loss of a CH₂OH radical, though this is generally less favored than the loss of water.

-

Pyrrolidine Ring Fragmentation (m/z 88.1): The pyrrolidine ring itself can undergo fragmentation, often involving the loss of ethylene (C₂H₄) to yield a fragment at m/z 88.1.

Pillar 2: Trustworthiness - A Self-Validating System

To ensure the validity of these proposed fragmentation pathways, a systematic approach to data interpretation is essential.

-

High-Resolution Mass Spectrometry (HRMS): Utilize a high-resolution mass spectrometer to obtain accurate mass measurements of both the precursor and product ions. This allows for the confident determination of the elemental composition of each fragment, confirming the proposed neutral losses.

-

Isotope Labeling: Synthesizing and analyzing a deuterated analog of (S)-2-(Pyrrolidin-3-yl)ethanol can provide definitive evidence for the proposed fragmentation mechanisms. For example, deuteration at the ethanol side chain would result in a corresponding mass shift in fragments containing this moiety.

-

Collision Energy Profiling: Systematically varying the collision energy will provide insight into the energetics of the different fragmentation pathways. The appearance and disappearance of certain fragment ions as a function of collision energy can help to establish the fragmentation cascade.

Quantitative Data Summary

The following table summarizes the expected key ions in the MS/MS spectrum of (S)-2-(Pyrrolidin-3-yl)ethanol.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 116.1 | 98.1 | H₂O |

| 116.1 | 72.1 | C₂H₄O |

| 116.1 | 85.1 | CH₂OH |

| 116.1 | 88.1 | C₂H₄ |

Conclusion

The mass spectrometric analysis of (S)-2-(Pyrrolidin-3-yl)ethanol is a critical component of its characterization in a drug development setting. By employing electrospray ionization and tandem mass spectrometry, detailed structural information can be obtained. A thorough understanding of the fragmentation pathways, supported by high-resolution mass spectrometry and systematic experimental design, enables the development of highly selective and sensitive analytical methods for this important pharmaceutical building block. This guide provides a solid foundation for researchers and scientists to confidently approach the mass spectrometric analysis of (S)-2-(Pyrrolidin-3-yl)ethanol and related compounds.

References

-

PubChem. 2-Pyrrolidineethanol. National Center for Biotechnology Information. [Link]

-

BioPharma Services. BA Method Development: Polar Compounds. [Link]

-

Diva-portal.org. Development of UPLC-MS/MS method for the determination of polar metabolites. [Link]

-

MDPI. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

PubMed. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

-

West Virginia University. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. [Link]

-

West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

A Technical Guide to the Procurement and Quality Verification of (S)-2-(Pyrrolidin-3-yl)ethanol for Pharmaceutical Research

Introduction: The Significance of (S)-2-(Pyrrolidin-3-yl)ethanol as a Chiral Building Block

(S)-2-(Pyrrolidin-3-yl)ethanol is a valuable chiral building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure, frequently incorporated into biologically active molecules due to its conformational rigidity and ability to engage in specific hydrogen-bonding interactions with protein targets. The stereochemistry at the C3 position is critical, as different enantiomers of a drug candidate can exhibit vastly different pharmacological activities, potencies, and safety profiles. The (S)-enantiomer, in particular, serves as a key intermediate in the synthesis of various therapeutic agents, making access to high-purity material a prerequisite for successful research and development campaigns.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and quality verification of (S)-2-(Pyrrolidin-3-yl)ethanol. As this compound is not a widely available catalog item, this guide focuses on the custom synthesis route, detailing the process of engaging with a Contract Research Organization (CRO), defining critical quality attributes, and outlining the essential analytical procedures for in-house verification.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its handling, formulation, and analysis.

| Property | Value (Predicted/Estimated) | Source/Notes |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 g/mol | - |

| CAS Number | Not assigned for (S)-isomer | Racemate: 931-44-2 |

| Appearance | Colorless to pale yellow oil | Typical for small chiral amines/alcohols |

| Boiling Point | ~185-195 °C | Estimated based on related structures |

| Density | ~0.98 g/cm³ | Estimated |

| Solubility | Soluble in water, methanol, ethanol | Expected due to polar functional groups |

| pKa (amine) | ~10-11 | Typical for secondary amines in a pyrrolidine ring |

Procurement via Custom Synthesis: Engaging a Contract Research Organization (CRO)

Given the specialized nature of (S)-2-(Pyrrolidin-3-yl)ethanol, custom synthesis is the most viable procurement route. Selecting and collaborating with a competent CRO is a critical step that requires careful planning and clear communication.

Workflow for Procuring a Custom-Synthesized Chiral Building Block

The following diagram illustrates a robust workflow for engaging a CRO for the synthesis of (S)-2-(Pyrrolidin-3-yl)ethanol.

Caption: Workflow for CRO engagement for custom synthesis.

Key Considerations for CRO Selection and Specification

-

Expertise in Chiral Synthesis: The chosen CRO must demonstrate significant experience in asymmetric synthesis and the preparation of chiral pyrrolidines.[1][2] Request examples of similar past projects.

-

Analytical Capabilities: Ensure the CRO has the necessary analytical instrumentation (e.g., Chiral HPLC, NMR, MS) to not only drive the synthesis but also to provide a comprehensive Certificate of Analysis (CoA).

-

Communication and Project Management: A dedicated project manager and regular progress updates are crucial for a successful collaboration.

When submitting a request for quotation (RFQ), provide a detailed specification sheet.

| Parameter | Recommended Specification | Rationale |

| Compound Name | (S)-2-(Pyrrolidin-3-yl)ethanol | Unambiguous identification. |

| Structure | Chemical drawing with explicit stereochem | Avoids any ambiguity regarding the required enantiomer. |

| Quantity | e.g., 5 g, 25 g, 100 g | Specify the required amount. |

| Chemical Purity (by HPLC/GC) | ≥ 98% (or as required) | Defines the acceptable level of non-chiral impurities. |

| Enantiomeric Excess (ee) | ≥ 99% | Critically important for pharmaceutical applications to avoid confounding biological results. |

| Structural Confirmation | ¹H NMR, ¹³C NMR, and Mass Spectrometry | Standard analytical data pack to confirm the chemical structure. |

| Documentation | Detailed Certificate of Analysis (CoA) | A legal document certifying the quality and providing all analytical results.[3][4] |

| Solvent Residue | Specify limits if necessary (e.g., <0.5%) | Important for downstream applications, especially in cGMP environments. |

In-House Quality Control: A Self-Validating System

Upon receipt of the custom-synthesized compound, it is imperative to perform independent in-house quality control analysis. Do not rely solely on the supplier's CoA. This verification step ensures the material meets the stringent requirements of your research and builds a trustworthy data package for future development.

Workflow for In-House Quality Control

Caption: In-house QC workflow for custom-synthesized compounds.

Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

The determination of enantiomeric excess (ee) is the most critical QC test for a chiral building block.[5][6] The following is a representative, detailed protocol for developing a chiral HPLC method.

Objective: To separate and quantify the (S) and (R)-enantiomers of 2-(Pyrrolidin-3-yl)ethanol and determine the enantiomeric excess of the synthesized batch.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., Daicel CHIRALPAK® series like AD-H or AS-H, or equivalent).

Method Development and Protocol:

-

Column Selection:

-

Based on the structure (a polar molecule with a basic nitrogen), a polysaccharide-based chiral column like CHIRALPAK® AD-H or AS-H is a rational starting point. These columns are effective for a wide range of chiral separations.[7]

-

-

Mobile Phase Screening (Normal Phase):

-

Initial Condition: Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v).

-

Additive: Since the analyte is a basic amine, peak tailing is common. Add a small amount of a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase to improve peak shape and resolution.

-

Flow Rate: Begin with a flow rate of 1.0 mL/min.

-

Detection: Use a UV detector set at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore.

-

-

Optimization:

-

If no separation is observed, systematically vary the ratio of Hexane/IPA (e.g., 80:20, 70:30).

-

If separation is still poor, change the alcohol modifier to ethanol and repeat the gradient.

-

Adjust the concentration of the basic additive if necessary.

-

-

Final Protocol (Hypothetical Optimized Method):

-

Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.

-

Mobile Phase: n-Hexane/Ethanol/Diethylamine (85:15:0.1, v/v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

-

Detection: UV at 210 nm.

-

-

Data Analysis:

-

To confirm peak identity, if a racemic standard is available, inject it to identify the retention times of both enantiomers. If not, this method will still quantify the ratio of the major to the minor enantiomer.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Experimental Protocol: Structural Verification by NMR Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and identifying any major impurities.[8][9]

Objective: To verify that the chemical structure of the received compound is consistent with (S)-2-(Pyrrolidin-3-yl)ethanol.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard if using CDCl₃.

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

Expected Signals: Look for characteristic signals corresponding to the ethyl group (a triplet and a quartet, or more complex multiplets due to the chiral center), the pyrrolidine ring protons, and the alcohol and amine protons (which may be broad or exchangeable with D₂O).

-

Integration of the signals should correspond to the number of protons in each environment (total of 13 protons).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon NMR spectrum.

-

Expected Signals: Expect 6 distinct carbon signals corresponding to the six carbon atoms in the molecule. The chemical shifts should be in the expected regions for aliphatic carbons (CH, CH₂, CH₃) and carbons adjacent to heteroatoms (N, O).

-

-

Data Interpretation:

-

Compare the obtained spectra with predicted spectra or data from the literature if available. The chemical shifts, coupling constants, and signal multiplicities must be consistent with the proposed structure.

-

Safe Handling and Storage

(S)-2-(Pyrrolidin-3-yl)ethanol, as a chiral amine, requires careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[7] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is recommended.

Overview of Synthetic Strategies

While the exact synthetic route will be the intellectual property of the CRO, an understanding of common strategies for synthesizing chiral pyrrolidines provides context for potential impurities.[10][11] Most modern approaches utilize asymmetric synthesis to establish the key stereocenter.[2] Common methods include:

-

Chiral Pool Synthesis: Starting from readily available chiral molecules like L-malic acid or L-glutamic acid.

-

Asymmetric Catalysis: Employing chiral catalysts for reactions such as asymmetric hydrogenation or cyclization of prochiral precursors.[12]

-

Resolution: Synthesizing the racemic mixture and then separating the enantiomers, often through diastereomeric salt formation with a chiral acid.

Understanding the likely synthetic pathway can help in anticipating potential side products or related impurities that might be present in the final product.

Conclusion

(S)-2-(Pyrrolidin-3-yl)ethanol is a crucial, non-standard building block for which custom synthesis is the primary procurement method. A successful outcome depends on a synergistic relationship between the researcher and a qualified CRO, underpinned by clear and detailed technical specifications. This guide provides a comprehensive framework for this process, emphasizing the non-negotiable step of rigorous in-house analytical verification. By implementing a self-validating system of quality control, researchers can ensure the integrity of their starting materials, which is the foundation of reproducible and reliable scientific discovery.

References

-

ChiroBlock. (n.d.). What is Custom Synthesis? What is a CRO and what's a FTE contract?. Retrieved from [Link]

- Sánchez, F. G., & Diaz, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852.

-

Selcia. (n.d.). Custom Synthesis | Analytical Chemistry Services. Retrieved from [Link]

- Wang, B., et al. (2005). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 7(18), 3945-3948.

- Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459.

- Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America, 42(6), 232-241.

- Tantay, B., et al. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure, 1081, 28-36.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

BioPharmGuy. (n.d.). 122 Contract Research Companies: Chemical Synthesis. Retrieved from [Link]

-

International Pharmaceutical Excipients Council. (2024). Certificate of Analysis Guide. Retrieved from [Link]

- Pantic, J., et al. (2021). Chirality: a key parameter in chemical probes. Chemical Society Reviews, 50(12), 7019-7030.

-

Lab Alley. (2025). How to Read a Chemical Certificate of Analysis (COA). Retrieved from [Link]

- Cerezo, A., et al. (2000). Synthesis of a New Chiral Pyrrolidine. Molecules, 5(3), 486-494.

- Li, Y., et al. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters.

- Zhang, Y., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 10(1), 1-8.

-

Atlanchim Pharma. (n.d.). Custom Synthesis. Retrieved from [Link]

-

Orchid Chemical Supplies Ltd. (2025). How to control the stereochemistry in custom synthesis?. Retrieved from [Link]

- Alonso, A., et al. (2013). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions, 42(1), 125-137.

- World Health Organization. (2018). Annex 4: Model certificate of analysis.

-

MDPI. (n.d.). Symmetry | Special Issue : Chiral Molecules: Properties, Synthesis and Analysis. Retrieved from [Link]

- Georgakilas, V., et al. (2002). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Journal of the American Chemical Society, 124(4), 760-761.

-

Drug Discovery CROs. (n.d.). Curated directory of contract research organizations. Retrieved from [Link]

- Holmes, A. E., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(3), 1571-1577.

- Uddin, M. N., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 89-95.

- Gorshkov, V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(10), 5267.

Sources

- 1. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]

- 2. How to control the stereochemistry in custom synthesis? - Blog [orchid-chem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. gmp-compliance.org [gmp-compliance.org]

- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine synthesis [organic-chemistry.org]

- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of (S)-2-(Pyrrolidin-3-yl)ethanol

This guide provides comprehensive safety and handling protocols for (S)-2-(Pyrrolidin-3-yl)ethanol, a key building block in contemporary drug discovery and development. Targeted at researchers, chemists, and laboratory professionals, this document synthesizes critical safety data with field-proven best practices to ensure the well-being of personnel and the integrity of research outcomes. The following sections detail the toxicological profile, proper handling procedures, emergency response, and disposal of this compound, underpinned by a commitment to scientific rigor and a proactive safety culture.

Hazard Identification and Risk Assessment

(S)-2-(Pyrrolidin-3-yl)ethanol and its analogs, such as its hydrochloride salt, are classified as hazardous materials. A thorough understanding of their potential risks is the cornerstone of safe laboratory practice.

1.1. GHS Classification

Based on data from analogous compounds, (S)-2-(Pyrrolidin-3-yl)ethanol should be handled as a substance with the following hazards[1]:

-

Skin Irritation/Corrosion: Causes skin irritation, and potentially severe burns with prolonged contact.[1][3]

-

Eye Irritation/Damage: Causes serious eye irritation and potential for severe eye damage.[1][3]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Some related pyrrolidine compounds are also classified as highly flammable liquids and vapors.[3][4] Therefore, it is prudent to treat (S)-2-(Pyrrolidin-3-yl)ethanol as potentially flammable and to avoid heat, sparks, and open flames.[3][4]

1.2. Toxicological Summary

While specific toxicological data for (S)-2-(Pyrrolidin-3-yl)ethanol is limited, the known effects of similar pyrrolidine derivatives provide a strong basis for a cautious approach. Ingestion may lead to severe swelling and damage to the gastrointestinal tract.[3] Inhalation of vapors can result in symptoms such as headache, dizziness, and nausea.[3] The toxicological properties have not been fully investigated, underscoring the need for stringent adherence to safety protocols.[3]

| Hazard Classification | GHS Category | Key Phrase |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 1A / 2 | Causes severe skin burns and eye damage / Causes skin irritation[1][3] |

| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage / Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1] |

| Flammable Liquids | Category 2/3 | Highly flammable liquid and vapor / Flammable liquid and vapor[3][5] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and appropriate personal protective equipment.

2.1. Engineering Controls

All work with (S)-2-(Pyrrolidin-3-yl)ethanol must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] The fume hood provides critical protection against the inhalation of vapors and aerosols. Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[3]

2.2. Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final and most personal line of defense against chemical exposure.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or PVC gloves.[4] It is recommended to wear two pairs of gloves when handling the neat compound or concentrated solutions. Gloves should be inspected before use and changed immediately if contaminated or damaged.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[3] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A flame-retardant laboratory coat is required.[6] When handling larger quantities, a chemical-resistant apron and sleeves should be considered. Ensure that the lab coat is fully buttoned and cuffs are snug.

-

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3]

PPE Selection Workflow

Caption: PPE selection workflow based on risk assessment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and maintaining the chemical's purity.

3.1. General Handling Procedures

-

Always work in a designated area, such as a chemical fume hood.[1][3]

-

Prevent contact with skin, eyes, and clothing.[1]

-

Use non-sparking tools and explosion-proof equipment, especially when handling larger quantities.[3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3]

-

Do not eat, drink, or smoke in the laboratory.[3]

3.2. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3]

-

It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

Spill Management and Emergency Procedures

Prompt and correct response to spills and emergencies is critical to mitigating risks.

4.1. Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

-

Collect the absorbed material into a sealed container for proper disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact the institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Spill Response Workflow

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 79802-20-3|(S)-Pyrrolidin-2-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Chiral Pyrrolidine Alcohols: Synthesis, Catalytic Applications, and Role in Drug Discovery

<

Introduction

Chiral pyrrolidine alcohols represent a class of organic compounds of paramount importance in modern chemistry. Characterized by a five-membered nitrogen-containing ring bearing a hydroxyl group and at least one stereocenter, these molecules have emerged as indispensable tools for researchers, scientists, and drug development professionals. Their rigid cyclic structure, coupled with the presence of both a Lewis basic nitrogen atom and a hydrogen-bond-donating hydroxyl group, endows them with unique stereochemical-directing capabilities. This guide provides a comprehensive technical overview of the synthesis of chiral pyrrolidine alcohols, their profound impact on asymmetric catalysis, and their integral role as building blocks in the development of novel therapeutics. The versatility of this scaffold is central to their widespread application, from facilitating highly selective chemical transformations to forming the core of biologically active molecules.[1][2][3]

Core Synthetic Strategies

The efficient and stereocontrolled synthesis of chiral pyrrolidine alcohols is a foundational aspect of their utility. The primary methods for their preparation can be broadly categorized into three approaches: leveraging the chiral pool, asymmetric synthesis from achiral precursors, and the resolution of racemic mixtures.

Synthesis from the Chiral Pool: The L-Proline Advantage

The "chiral pool" comprises readily available and inexpensive enantiomerically pure natural products. Among these, the amino acid L-proline is a cornerstone for the synthesis of a vast array of chiral pyrrolidine derivatives.[1][4] Its inherent chirality and functional handles make it an ideal starting material.

Flagship Example: Synthesis of (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (CBS Catalyst Precursor)

The synthesis of (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine, the precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst, exemplifies the power of the chiral pool approach.[5][6][7][8]

Experimental Protocol: Grignard Reaction with a Proline Derivative

-

Preparation of the Proline Ester: L-proline is first converted to its methyl ester hydrochloride to protect the carboxylic acid and activate it for the subsequent reaction.

-

Grignard Reagent Addition: The L-proline methyl ester hydrochloride is then treated with an excess of phenylmagnesium bromide (a Grignard reagent) in an appropriate solvent like tetrahydrofuran.[6] This organometallic reagent adds twice to the ester carbonyl, generating the diphenylmethanol moiety.

-

Workup and Isolation: The reaction is quenched with an aqueous solution of ammonium chloride, and the pH is adjusted.[6] The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization.[5][6]

Caption: Synthesis of (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine.

Asymmetric Synthesis and Catalytic Methods

Modern synthetic chemistry increasingly relies on asymmetric methods to create chiral molecules from achiral starting materials. For pyrrolidine alcohols, this includes catalytic asymmetric hydrogenations and cyclization reactions. More recently, nickel-catalyzed enantioselective reductive cyclizations of N-alkynones have been developed to produce pyrrolidines bearing chiral tertiary alcohols with high enantioselectivity.[9]

Pivotal Applications in Asymmetric Catalysis

The true impact of chiral pyrrolidine alcohols is most evident in their application as catalysts and ligands in asymmetric synthesis. Their ability to create a chiral environment around a reactive center allows for the preferential formation of one enantiomer over the other.

The Corey-Bakshi-Shibata (CBS) Reduction: A Paradigm Shift

The CBS reduction is a cornerstone of enantioselective synthesis, enabling the reduction of prochiral ketones to chiral secondary alcohols with exceptional levels of stereocontrol.[10][11][12][13][14] The catalyst is an oxazaborolidine, typically prepared in situ from a chiral pyrrolidine alcohol like (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine and borane.[10][15][16]

Mechanism of the CBS Reduction

The remarkable enantioselectivity of the CBS reduction is attributed to a highly organized transition state.

-

Catalyst Formation: The chiral pyrrolidine alcohol reacts with borane to form the oxazaborolidine catalyst.

-

Coordination Cascade: The nitrogen atom of the catalyst coordinates to a molecule of borane, which acts as the hydride source. This complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen.[13]

-

Stereoselective Hydride Transfer: A hydride is transferred from the borane to the ketone carbonyl carbon via a six-membered ring transition state.[11][13] This rigid arrangement dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol preferentially.

-

Catalyst Regeneration: The resulting alkoxyborane product is released, regenerating the catalyst for the next cycle.[14]

Caption: The catalytic cycle of the CBS reduction.

Table 1: Representative Enantioselectivities in CBS Reductions

| Ketone Substrate | Reducing Agent | Catalyst Configuration | Product Enantiomeric Excess (ee) |

| Acetophenone | Borane-THF | (S)-CBS | >95% |

| α-Tetralone | Borane-DMS | (S)-CBS | 97% |

| 2-Ethylcyclohexanone | Catecholborane | (R)-CBS | 94% |

Proline and its Derivatives as Organocatalysts

L-proline and its derivatives, including chiral pyrrolidine alcohols, have revolutionized the field of organocatalysis, which uses small organic molecules as catalysts.[17] Proline is often referred to as the "simplest enzyme" due to its ability to catalyze reactions with high stereoselectivity.[17] It is particularly effective in direct asymmetric aldol reactions, where it facilitates the carbon-carbon bond formation between a ketone and an aldehyde.[18][19][20][21] The proposed mechanism involves the formation of a chiral enamine intermediate from the ketone and the proline catalyst.

Integral Role in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[2][3][22] The stereochemistry of this ring is often critical for the biological activity and selectivity of the drug molecule. Chiral pyrrolidine alcohols serve as invaluable building blocks for the synthesis of complex pharmaceutical agents.

Examples of Pyrrolidine-Containing Drugs:

-

Antiviral agents: The pyrrolidine ring is a common feature in drugs targeting viral proteases and other enzymes.[3]

-

Antidiabetic agents: Several drugs for the treatment of diabetes incorporate a pyrrolidine moiety.[22]

-

Central Nervous System (CNS) active drugs: The pyrrolidine scaffold is found in various drugs acting on the CNS.

The synthesis of these drugs often relies on the stereoselective methods discussed earlier to introduce the chiral pyrrolidine core. The ability to access enantiomerically pure pyrrolidine building blocks is therefore a critical enabling technology in the pharmaceutical industry.[22][23]

Conclusion

Chiral pyrrolidine alcohols stand as a testament to the power of stereochemistry in chemical synthesis and drug discovery. Their efficient synthesis from readily available starting materials like L-proline has made them widely accessible. Their application as precursors to powerful catalysts, most notably in the CBS reduction, has transformed the landscape of asymmetric synthesis. Furthermore, their role as chiral synthons continues to be a driving force in the development of new and improved pharmaceuticals. The ongoing exploration of novel synthetic routes and catalytic applications of chiral pyrrolidine alcohols ensures that they will remain at the forefront of chemical innovation for the foreseeable future.

References

- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

- Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.

- Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.

- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis.

- Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic Friedel−Crafts Alkylation. Journal of the American Chemical Society, 122(17), 4243–4244.

- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohol and borane.

- Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267.

- Erowid. (n.d.). Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. Erowid.

- NROChemistry. (n.d.).

- D'hooghe, M., & De Kimpe, N. (2008).

- Organic Chemistry Tube. (2020, March 21).

- Synquest Labs. (n.d.).

- Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158.

- ResearchGate. (n.d.). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.

- IntechOpen. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Wikipedia. (n.d.). Chiral auxiliary.

- Zhang, Z., & Montgomery, J. (2018). Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones.

- BenchChem. (n.d.). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.

- Nag, S., & Vince, R. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.

- Li, J. J., & Johnson, D. S. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(10), 743-747.

- Royal Society of Chemistry. (2024).

- Chelucci, G., Conti, S., Falorni, M., & Giacomelli, G. (1999). Chiral pyrrolidine derivatives as catalysts in the enantioselective addition of diethylzinc to aldehydes. Tetrahedron, 55(1), 129-138.

- Organic Syntheses. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine.

- ChemicalBook. (n.d.). (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol.

- Chem-Impex. (n.d.). (S)-(-)-Diphenyl-2-pyrrolidinemethanol.

- PubChem. (n.d.). 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)-.

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [erowid.org]

- 6. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | C17H19NO | CID 2724899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 13. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. nbinno.com [nbinno.com]

- 16. Organic Syntheses Procedure [orgsyn.org]